Barium(2+);prop-2-ynyl phosphate

Description

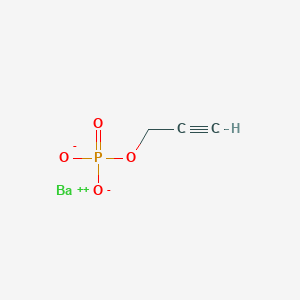

Barium(2+);prop-2-ynyl phosphate is an organometallic salt comprising a barium cation (Ba²⁺) coordinated to a phosphate anion substituted with a prop-2-ynyl (propargyl) group. The compound’s structure combines the inorganic character of barium phosphates with the organic reactivity of the alkyne moiety.

The prop-2-ynyl group confers unique reactivity, enabling participation in click chemistry and coordination chemistry, which may expand applications in catalysis, materials science, or pharmaceutical precursors. However, the barium ion’s high charge density likely reduces solubility in organic solvents compared to alkyl-substituted derivatives.

Properties

IUPAC Name |

barium(2+);prop-2-ynyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O4P.Ba/c1-2-3-7-8(4,5)6;/h1H,3H2,(H2,4,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESRCHZVSZBEE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOP(=O)([O-])[O-].[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium(2+);prop-2-ynyl phosphate can be synthesized through a reaction between barium hydroxide and prop-2-ynyl phosphoric acid. The process involves dissolving barium hydroxide in water to form a solution, followed by the addition of prop-2-ynyl phosphoric acid. The mixture is stirred for several hours at room temperature, and the resulting precipitate is filtered, washed with water, and dried under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);prop-2-ynyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate derivatives, while reduction reactions may produce simpler phosphates.

Scientific Research Applications

. Some of its notable applications include:

Chemistry: The compound is used in the synthesis of other compounds, such as barium titanate, which has applications in the field of electronics.

Biology: It has been studied for its antimicrobial properties, making it a potential candidate for use in antimicrobial treatments.

Medicine: The compound has shown potential in the treatment of osteoporosis due to its effect on bone metabolism.

Industry: Barium(2+);prop-2-ynyl phosphate is used in the production of materials with specific properties, such as high dielectric constants.

Mechanism of Action

The mechanism of action of barium(2+);prop-2-ynyl phosphate is not fully understood. it is believed to work by inhibiting the growth of bacteria and other microorganisms. It has also been shown to have an effect on bone metabolism, increasing bone density and reducing the risk of fractures. The molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Barium Hydrogen Phosphate (BaHPO₄)

Structure and Properties :

Contrast with Barium(2+);prop-2-ynyl Phosphate :

- Reactivity : BaHPO₄ lacks organic functional groups, limiting its utility in covalent modifications. In contrast, the propargyl group in the target compound enables click reactions (e.g., with azides) for tailored functionalization.

Diethyl Prop-2-ynyl Phosphate

Contrast :

- Metal Coordination : The diethyl derivative is an organic ester, whereas the barium variant is an ionic salt. The latter’s barium ion may form coordination polymers or metal-organic frameworks (MOFs).

- Applications : Diethyl derivatives are intermediates in organic synthesis, while the barium compound could serve as a bifunctional material (e.g., combining ionic conductivity and alkyne reactivity).

Data Tables

| Property | This compound | Barium Hydrogen Phosphate (BaHPO₄) | Diethyl Prop-2-ynyl Phosphate |

|---|---|---|---|

| Molecular Formula | Ba(C₃H₃O₄P) | BaHPO₄ | (C₂H₅O)₂PO₄(CH₂C≡CH) |

| Solubility | Likely low in water; moderate in polar aprotic solvents | Insoluble in water | Soluble in organic solvents |

| Key Functional Group | Prop-2-ynyl (C≡CH) | Hydrogen phosphate (HPO₄²⁻) | Prop-2-ynyl and ethyl esters |

| Applications | Coordination chemistry, click chemistry | Ceramics, catalysts | Organic synthesis, intermediates |

Research Findings and Challenges

Characterization :

Reactivity :

- The propargyl group’s alkyne moiety is poised for Huisgen cycloaddition, enabling covalent post-synthetic modifications. This contrasts with BaHPO₄’s inertness .

Biological Activity

Barium(2+);prop-2-ynyl phosphate is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicine. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C3H5O4P·Ba

- CAS Number: 118020-38-5

- Appearance: White crystalline powder, soluble in water.

Synthesis:

The compound can be synthesized through the reaction of barium hydroxide with prop-2-ynyl phosphoric acid. The process involves dissolving barium hydroxide in water, adding the acid, stirring at room temperature, and filtering the resultant precipitate.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to inhibit the growth of various bacteria and microorganisms. Additionally, it has shown potential effects on bone metabolism, including increasing bone density and reducing fracture risk.

Biological Activity

Antimicrobial Properties:

this compound has been studied for its antimicrobial activity. Laboratory experiments indicate that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Impact on Bone Metabolism:

Research indicates that this compound may positively influence bone health. Its effects on bone density suggest possible applications in treating conditions like osteoporosis.

Case Studies

-

Antimicrobial Efficacy Study:

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined for common pathogens, showing promising results that warrant further investigation into its potential as a therapeutic agent.

-

Bone Density Research:

- In a controlled study involving osteoporotic models, administration of this compound resulted in a measurable increase in bone density compared to control groups. This suggests a role in enhancing bone formation or inhibiting resorption processes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| Barium metaphosphate | Used in glass production | Known for high thermal stability |

| Barium phosphate | Contrast agent in imaging | Exhibits different solubility profiles |

| This compound | Antimicrobial and osteogenic properties | Unique combination of barium and phosphoric derivatives |

Q & A

Basic: What are the established methods for synthesizing barium(2+);prop-2-ynyl phosphate?

Synthesis typically involves reacting prop-2-ynyl phosphate precursors with barium salts (e.g., BaCl₂ or Ba(OH)₂) under controlled pH and temperature. Key steps include:

- Precursor preparation : Prop-2-ynyl phosphate intermediates can be synthesized via phosphorylation of propargyl alcohol using POCl₃ or P₂O₅, followed by neutralization .

- Ion exchange : Barium ions replace protons in the phosphate moiety, requiring stoichiometric control to avoid barium carbonate or hydroxide byproducts .

- Purification : Recrystallization from aqueous ethanol or vacuum drying is used to isolate the compound. Confirm purity via elemental analysis and FTIR for phosphate and propargyl group signatures .

Basic: How can the solubility and stability of this compound be experimentally determined?

- Solubility : Perform gravimetric analysis in water and organic solvents (e.g., ethanol, DMSO) at 25°C. Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify dissolved barium .

- Stability : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition. Monitor hydrolysis in acidic/basic conditions via pH titration and ³¹P NMR to track phosphate ester bond integrity .

Advanced: How can crystallographic data for this compound resolve contradictions in reported structural models?

- Single-crystal XRD : Use SHELXL for refinement, ensuring proper treatment of heavy atoms (Ba²⁺) and hydrogen bonding. Validate against the CIF database to detect outliers in bond lengths/angles .

- Charge density analysis : Employ multipole refinement to resolve ambiguities in electron density distribution around the propargyl group and phosphate tetrahedron .

- Cross-validation : Compare with spectroscopic data (e.g., Raman for P-O stretching modes) to confirm structural consistency .

Advanced: What experimental strategies mitigate challenges in characterizing the reactivity of the propargyl group in this compound?

- Kinetic studies : Track propargyl oxidation or alkyne-specific reactions (e.g., click chemistry) using UV-Vis or GC-MS. Control atmospheric oxygen levels to prevent unintended oxidation .

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and compare with experimental outcomes. Focus on frontier molecular orbitals to explain regioselectivity .

- In situ monitoring : Employ Raman spectroscopy during reactions to detect intermediates (e.g., allene or ketene derivatives) that may complicate product isolation .

Advanced: How can researchers address discrepancies in reported solubility products (Ksp) for barium phosphate derivatives?

- Ionic strength correction : Use the Davies equation to adjust activity coefficients in solubility experiments, especially in high-ionic-strength media .

- Competing equilibria : Account for barium carbonate formation by conducting experiments under inert atmospheres (e.g., N₂) and using chelators like EDTA to suppress carbonate interference .

- Reproducibility : Standardize protocols for particle size (via milling) and aging time to minimize variability in metastable phases .

Basic: What spectroscopic techniques are most effective for confirming the identity of this compound?

- ³¹P NMR : Identify phosphate environments; expect a singlet near 0–5 ppm for the phosphate group .

- FTIR : Look for P=O stretching (1250–1150 cm⁻¹) and P-O-C (propargyl) vibrations (1050–950 cm⁻¹) .

- XPS : Validate barium oxidation state (Ba 3d₅/₂ at ~780 eV) and phosphorus bonding (P 2p at ~133 eV) .

Advanced: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Moisture control : Store in a desiccator with P₂O₅ or under argon to prevent hydration/hydrolysis .

- Light sensitivity : Shield from UV light to avoid propargyl group degradation; confirm stability via periodic ¹H NMR checks .

- Documentation : Maintain detailed logs of storage conditions and batch-specific characterization data to trace variability .

Advanced: How can researchers design experiments to explore the catalytic potential of this compound in organic transformations?

- Substrate screening : Test in cross-coupling reactions (e.g., Sonogashira) using Pd catalysts, comparing activity with other phosphate counterions .

- Mechanistic probes : Use deuterated solvents or radical scavengers to distinguish between ionic and radical pathways .

- Surface analysis : Perform BET surface area measurements and TEM to correlate catalytic activity with morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.